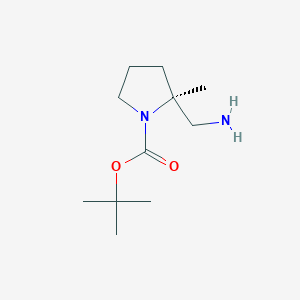

(2S)-1-Boc-2-methylpyrrolidine-2-methanamine

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQQDWACAUDUJC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408057-41-9 | |

| Record name | tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (2S)-1-Boc-2-(aminomethyl)pyrrolidine: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Workhorse

Within the landscape of medicinal chemistry and asymmetric synthesis, the pyrrolidine scaffold holds a privileged position. Its prevalence in FDA-approved drugs underscores its utility in creating molecules with precise three-dimensional architectures necessary for biological activity.[1][2] (2S)-1-Boc-2-(aminomethyl)pyrrolidine (CAS No. 119020-01-8) has emerged as a particularly valuable and versatile chiral building block.[3] Its structure, featuring a stereodefined pyrrolidine ring, a readily accessible primary amine for further functionalization, and an orthogonal Boc-protecting group, makes it an ideal starting point for the synthesis of complex pharmaceutical intermediates, ligands, and highly efficient organocatalysts.

This guide provides an in-depth technical overview, moving beyond simple data recitation to offer field-proven insights into its synthesis, analytical validation, and practical application. The protocols and rationale described herein are designed to empower researchers to confidently incorporate this key intermediate into their discovery and development workflows.

Section 1: Core Characteristics and Safe Handling

Understanding the fundamental properties and safety requirements is the bedrock of effective and responsible research. While often reported as a liquid, it can also exist as a low-melting solid.[4][5]

Physicochemical Properties

A summary of key physical and chemical data is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 119020-01-8 | [5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 200.28 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or solid | [4][5] |

| Purity | ≥96.5% (GC) | [5] |

| Optical Purity (ee) | ≥97.5% | [5] |

| Boiling Point | 98-112 °C at 1 mmHg | |

| Storage Temperature | 2-8°C, protect from light | [4][5] |

| Synonyms | tert-Butyl (S)-2-(aminomethyl)-1-pyrrolidinecarboxylate |

Hazard Identification and Safe Handling

(2S)-1-Boc-2-(aminomethyl)pyrrolidine is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B).[6]

-

Signal Word: Danger.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

Standard Operating Procedure (SOP) for Safe Handling:

The following workflow must be observed when handling this reagent to mitigate risks.

Caption: A logical workflow for the safe handling of (2S)-1-Boc-2-(aminomethyl)pyrrolidine.[6]

Section 2: Synthesis and Purification

A reliable and stereospecific synthesis is paramount for obtaining high-quality material. The most robust and commonly employed route commences from N-Boc-L-proline, leveraging the inherent chirality of the amino acid starting material.[7] This multi-step process involves reduction, activation of the resulting alcohol, nucleophilic substitution, and a final reduction.

Synthetic Workflow Diagram

The following diagram illustrates the validated synthetic pathway.

Sources

physicochemical properties of (2S)-1-Boc-2-(aminomethyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Boc-2-(aminomethyl)pyrrolidine

Introduction

(2S)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral building block of significant importance in medicinal chemistry and organic synthesis.[1][2][3] Its structure, which combines a stereodefined pyrrolidine ring, a Boc-protected amine, and a primary aminomethyl group, makes it a versatile scaffold for constructing complex molecules with specific stereochemistry. This defined chirality is often crucial for the biological activity and selectivity of pharmaceutical agents.[4] An authoritative understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure its proper handling, reaction optimization, purification, and analytical characterization.

This technical guide provides a comprehensive overview of the core , supported by detailed experimental protocols and analytical methodologies. The content herein is designed to equip scientists with the foundational knowledge required for the effective application of this compound in research and development.

Molecular Structure and Identity

The identity of a chemical compound is fundamentally defined by its structure and molecular formula. The diagram below illustrates the two-dimensional structure of the molecule.

Caption: 2D Structure of (2S)-1-Boc-2-(aminomethyl)pyrrolidine.

Core Physicochemical Data

The fundamental properties of (2S)-1-Boc-2-(aminomethyl)pyrrolidine are summarized in the table below. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][5][6][7] |

| Molecular Weight | 200.28 g/mol | [2][6][8] |

| CAS Number | 119020-01-8 | [2][5][6][7] |

| Appearance | Colorless to light yellow liquid or solid | [2][8][9] |

| Boiling Point | 98-112 °C at 1 mmHg | [1][5][10][9] |

| pKa (Predicted) | 9.91 ± 0.29 (for the primary amine) | [5][8] |

| Specific Rotation [α]D²⁰ | -46.0 to -50.0° (c=1, CHCl₃) | [9] |

| Storage Temperature | 2-8°C | [2][5][6][10][9] |

Detailed Property Analysis

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. (2S)-1-Boc-2-(aminomethyl)pyrrolidine possesses both hydrophobic (Boc group, pyrrolidine ring) and hydrophilic (primary amine) features, giving it a mixed solubility profile.

-

Organic Solvents: It is soluble in common organic solvents such as dichloromethane and ethyl acetate.[8] It is also miscible with N-methylpyrrolidinone.[1][5][10]

-

Aqueous Solvents: The compound's basic primary amine group allows it to form a water-soluble salt upon reaction with an acid.[11][12] Therefore, it is expected to be soluble in aqueous acidic solutions (e.g., 5% HCl). Its solubility in neutral water is limited due to the nonpolar alkyl components.

The choice of solvent is critical. For reactions, a non-protic organic solvent like dichloromethane is often suitable. For purification via extraction, its ability to move into an aqueous acid layer can be exploited to separate it from non-basic impurities.

Acidity and Basicity (pKa)

The primary amine (-CH₂NH₂) is the most basic site on the molecule. The predicted pKa of its conjugate acid is approximately 9.91, which is typical for a primary alkyl amine.[5][8] This basicity dictates that the compound will be protonated and positively charged in solutions with a pH significantly below this value. This property is fundamental to:

-

Reaction Chemistry: The lone pair of electrons on the primary nitrogen makes it a potent nucleophile.

-

Purification: Enables extraction into an aqueous acid phase.

-

Salt Formation: Allows for the creation of stable, crystalline salts if desired.

The nitrogen of the Boc-protected carbamate is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Thermal Properties and Stability

The compound is reported to have a boiling point between 98-112°C under reduced pressure (1 mmHg).[1][5][10][9] It is sensitive to air, moisture, and heat.[1][10][9] For this reason, it should be stored in a cool, dry place (2-8°C) under an inert atmosphere like argon or nitrogen to prevent degradation.[8][10][9] It is also incompatible with strong oxidizing agents, acids, and bases.[1]

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (2S)-1-Boc-2-(aminomethyl)pyrrolidine is essential. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.

Caption: Workflow for the analytical characterization of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is consistent with the compound's structure. Expected signals include: a singlet around 1.4 ppm for the nine protons of the tert-butyl group, multiplets for the pyrrolidine ring protons, and signals corresponding to the aminomethyl (-CH₂NH₂) protons.

-

¹³C NMR: The spectrum should show 10 distinct carbon signals. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the pyrrolidine ring and the aminomethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For a molecular weight of 200.28, the expected molecular ion peak in electrospray ionization (ESI) in positive mode would be [M+H]⁺ at m/z 201.29.

-

Chromatographic Analysis:

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a standard method to assess chemical purity, with typical specifications being ≥97% or higher.[6][9]

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the stereochemical integrity, chiral HPLC is required. This technique separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.), which should be ≥97.5% for this product.[2][4][6]

-

Experimental Protocols

The following protocols provide standardized methodologies for determining key physicochemical properties.

Protocol 1: Determination of Solubility Class

This protocol establishes the qualitative solubility of the compound in various solvents, which is indicative of its functional groups.[11][13]

Sources

- 1. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. (S)-(2-Aminomethyl)-1-N-Boc-Pyrrolidine | Structure, Synthesis, Uses, Safety & Supplier China [chemheterocycles.com]

- 9. (S)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine | 119020-01-8 | TCI EUROPE N.V. [tcichemicals.com]

- 10. labsolu.ca [labsolu.ca]

- 11. www1.udel.edu [www1.udel.edu]

- 12. studylib.net [studylib.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

synthesis of (2S)-1-Boc-2-(aminomethyl)pyrrolidine from N-Boc-L-proline

An In-depth Technical Guide on the Synthesis of (2S)-1-Boc-2-(aminomethyl)pyrrolidine from N-Boc-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-Boc-2-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, stands as a cornerstone in modern medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid, stereochemically defined pyrrolidine scaffold, combined with a versatile primary amine handle and a stable Boc protecting group, makes it an invaluable building block for a diverse array of complex molecules.[2][3] This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and serves as a precursor for highly effective chiral organocatalysts and ligands used in asymmetric transformations like Michael additions and aldol reactions.[1][4][5]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (2S)-1-Boc-2-(aminomethyl)pyrrolidine, starting from the readily available and commercially accessible N-Boc-L-proline. We will delve into the mechanistic rationale behind each synthetic step, provide detailed, step-by-step protocols, and address common experimental challenges, ensuring a reproducible and efficient workflow for researchers and drug development professionals.

Strategic Overview of the Synthesis

The conversion of N-Boc-L-proline to (2S)-1-Boc-2-(aminomethyl)pyrrolidine is fundamentally a reduction of a carboxylic acid to a primary amine. A direct reduction is challenging and often unselective. Therefore, a multi-step approach is employed to ensure high yield and stereochemical fidelity. The most reliable and widely adopted strategy involves a four-step sequence:

-

Reduction of the Carboxylic Acid: The carboxyl group of N-Boc-L-proline is first reduced to a primary alcohol, yielding (S)-1-Boc-2-(hydroxymethyl)pyrrolidine, commonly known as N-Boc-L-prolinol.

-

Activation of the Hydroxyl Group: The primary alcohol is a poor leaving group. It must be converted into a more reactive species, typically a mesylate, to facilitate nucleophilic substitution.

-

Introduction of the Nitrogen Moiety: The activated mesylate undergoes an SN2 reaction with an azide nucleophile, such as sodium azide, to form an azido intermediate with an inversion of stereochemistry (which is irrelevant in this specific conversion from an achiral center).

-

Reduction of the Azide: The terminal azide group is cleanly and efficiently reduced to the target primary amine.

An alternative, though less common, route involves the conversion of N-Boc-L-proline into its corresponding amide, N-Boc-L-prolinamide, which is then reduced to the final product.

The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this synthesis due to its stability under the varied conditions of the reaction sequence (reduction, mesylation, azidation) and its straightforward removal under acidic conditions if required for subsequent synthetic steps.[6]

Primary Synthetic Pathway: A Step-by-Step Guide

This section details the most robust and widely implemented protocol for the synthesis.

Workflow for Primary Synthetic Pathway

Caption: Primary synthetic route from N-Boc-L-proline.

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

The initial step involves the chemoselective reduction of the carboxylic acid in the presence of the Boc-protected amine. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are ideal for this transformation as they efficiently reduce carboxylic acids without affecting the carbamate protecting group.[7] Lithium aluminum hydride (LiAlH₄) can also be used, but requires more stringent anhydrous conditions and careful quenching.

Experimental Protocol:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

-

Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous work-up by partitioning the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol as a colorless oil or white solid. The product is often of sufficient purity for the next step.

| Reagent/Parameter | Quantity (per 1.0 eq of N-Boc-L-proline) | Purpose |

| N-Boc-L-proline | 1.0 eq | Starting Material |

| Anhydrous THF | 5-10 mL / g | Solvent |

| BH₃·THF (1.0 M) | 1.5 - 2.0 eq | Reducing Agent |

| Methanol | As needed | Quenching Agent |

| Ethyl Acetate | As needed | Extraction Solvent |

| Sat. aq. NaHCO₃ | As needed | Work-up |

| Brine | As needed | Washing |

| Anhydrous Na₂SO₄ | As needed | Drying Agent |

| Reaction Temperature | 0 °C to Room Temperature | Control Reactivity |

| Reaction Time | 12 - 16 hours | Ensure Completion |

Step 2: Activation via Mesylation of N-Boc-L-prolinol

To facilitate nucleophilic attack, the primary alcohol of N-Boc-L-prolinol is converted into a good leaving group. Mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N), is a highly efficient method to form the corresponding mesylate.

Experimental Protocol:

-

Under an inert atmosphere, dissolve the crude N-Boc-L-prolinol from the previous step in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add triethylamine (Et₃N) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise, ensuring the temperature remains at or below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.[7]

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which should be used immediately in the next step due to its potential instability.

| Reagent/Parameter | Quantity (per 1.0 eq of N-Boc-L-prolinol) | Purpose |

| N-Boc-L-prolinol | 1.0 eq | Substrate |

| Anhydrous DCM | 5-10 mL / g | Solvent |

| Triethylamine (Et₃N) | 1.2 - 1.5 eq | Base |

| Methanesulfonyl Chloride (MsCl) | 1.1 - 1.2 eq | Activating Agent |

| Reaction Temperature | 0 °C | Control Reactivity |

| Reaction Time | 1 - 2 hours | Ensure Completion |

Step 3: Nucleophilic Substitution to Form the Azide Intermediate

The mesylate is an excellent substrate for SN2 displacement. Sodium azide (NaN₃) is used as the nucleophile to introduce the nitrogen functionality. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the azide salt and to accelerate the reaction rate.

Experimental Protocol:

-

Dissolve the crude mesylate from Step 2 in anhydrous DMF.

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis confirms the complete consumption of the mesylate.[7]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture extensively with water (to remove DMF) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-2-(azidomethyl)pyrrolidine.

| Reagent/Parameter | Quantity (per 1.0 eq of Mesylate) | Purpose |

| Mesylate Intermediate | 1.0 eq | Substrate |

| Anhydrous DMF | 5-10 mL / g | Solvent |

| Sodium Azide (NaN₃) | 1.5 - 3.0 eq | Nucleophile |

| Reaction Temperature | 60 - 80 °C | Drive Reaction |

| Reaction Time | 4 - 6 hours | Ensure Completion |

Step 4: Reduction of the Azide to the Final Product

The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of metal hydride reagents.[8] Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation.

Experimental Protocol:

-

Dissolve the crude azide intermediate in methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol %).

-

Securely attach a hydrogen-filled balloon to the reaction flask or use a Parr hydrogenator apparatus.

-

Purge the flask with hydrogen and stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the azide has been completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (2S)-1-Boc-2-(aminomethyl)pyrrolidine.[7]

| Reagent/Parameter | Quantity (per 1.0 eq of Azide) | Purpose |

| Azide Intermediate | 1.0 eq | Substrate |

| Methanol or Ethanol | 10-20 mL / g | Solvent |

| 10% Pd/C | 5 - 10 mol % | Catalyst |

| Hydrogen (H₂) | 1 atm (balloon) | Reducing Agent |

| Reaction Temperature | Room Temperature | Mild Conditions |

| Reaction Time | 12 - 24 hours | Ensure Completion |

Alternative Synthetic Pathway: Amide Reduction

This two-step alternative avoids the use of potentially explosive azides but requires a potent reducing agent for the final step.

Workflow for Alternative Synthetic Pathway

Caption: Alternative synthetic route via an amide intermediate.

-

Synthesis of N-Boc-L-prolinamide : N-Boc-L-proline is first converted to its primary amide. This can be achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) with an ammonia source, such as ammonium chloride and a base.[9]

-

Reduction of N-Boc-L-prolinamide : The resulting amide is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.[10] This method is effective but requires careful handling and quenching of the highly reactive LiAlH₄.

Purification and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.[11]

-

Purification: Flash column chromatography on silica gel is the standard method for purifying the final product. A gradient elution system, often starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (containing a small amount of ammonium hydroxide to prevent the amine from streaking on the column), is typically effective.

-

Analytical Data: The identity and purity of (2S)-1-Boc-2-(aminomethyl)pyrrolidine are confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Parameter Measured | Expected Results |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the proposed structure, showing characteristic peaks for the Boc group, pyrrolidine ring protons, and aminomethyl protons. |

| ¹³C NMR | Structural Confirmation | Confirms the number and type of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight | Provides the molecular ion peak corresponding to the calculated molecular weight (200.28 g/mol ).[4] |

| Gas Chromatography (GC) | Chemical Purity | Determines the chemical purity of the compound, often found to be ≥97%.[4] |

| Chiral HPLC | Enantiomeric Excess | Confirms the stereochemical integrity, with enantiomeric excess typically ≥97.5%.[4] |

Safety and Handling Precautions

-

Borane-THF Complex (BH₃·THF): Flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully at low temperatures.

-

Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals.

-

Palladium on Carbon (Pd/C): Flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry completely in the air. Filter under a stream of inert gas if possible.

-

Strong Reducing Agents (e.g., LiAlH₄): React violently with water and protic solvents. Require strict anhydrous conditions for handling.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The is a well-established and reliable process that is crucial for advancing drug discovery and chemical research. The four-step pathway involving reduction, mesylation, azidation, and subsequent azide reduction offers a robust and scalable route to this high-value chiral building block. By understanding the causality behind each experimental choice and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this versatile compound for their synthetic endeavors.

References

-

African Rock Art. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. Available from: [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-L-Prolinol: A Comprehensive Overview. Available from: [Link]

-

Indian Journal of Chemistry. Microwave assisted fast and clean conversion of mesylate to azide. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by azide reduction. Available from: [Link]

- Google Patents. Method for preparing Boc-L-proline.

-

American Chemical Society. Interrupted Curtius Rearrangements of Quaternary Proline Derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by azide reduction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

(2S)-1-Boc-2-(aminomethyl)pyrrolidine structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of (2S)-1-Boc-2-(aminomethyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-1-Boc-2-(aminomethyl)pyrrolidine is a cornerstone chiral building block in modern drug discovery, prized for its versatile pyrrolidine scaffold which is a frequent motif in biologically active compounds.[1][2] Its defined stereochemistry at the C2 position is paramount, as it directly influences the pharmacological profile and target specificity of the resulting therapeutic agents.[3] Consequently, unambiguous confirmation of its structure, absolute stereochemistry, and purity is a non-negotiable prerequisite in any research or development pipeline. This guide provides an in-depth, field-proven framework for the comprehensive structural analysis of this molecule, moving beyond simple data reporting to explain the causal logic behind the multi-technique analytical workflow. Every protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Physicochemical Properties and Handling

A foundational understanding of the molecule's properties is essential before commencing analysis.

| Property | Value | Reference |

| Chemical Name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | [4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 119020-01-8 | |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Storage | 2-8°C, protect from light | [1] |

The Core Analytical Strategy: A Multi-Pronged Approach

No single technique can fully validate the identity, purity, and stereochemistry of (2S)-1-Boc-2-(aminomethyl)pyrrolidine. The authoritative confirmation rests on the convergence of evidence from orthogonal analytical methods. The logical workflow begins with spectroscopic techniques to confirm the molecular structure and functional groups, followed by chromatographic methods to assess chemical purity and, critically, enantiomeric integrity.

Sources

Chiral 1,2-Diamines: A Technical Guide to Asymmetric Synthesis

Abstract

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as indispensable tools for researchers, chemists, and pharmaceutical development professionals. Their unique structural and stereochemical properties enable the effective transfer of chirality in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of these powerful molecules. We will delve into their role as both ligands in transition-metal catalysis and as standalone organocatalysts, with a focus on the causality behind experimental design and the practical application of these systems. Detailed protocols for the synthesis of key diamines and their use in flagship reactions like the Noyori asymmetric hydrogenation and Jacobsen epoxidation are provided to illustrate their profound impact on the stereoselective synthesis of complex molecules.

Introduction: The Privileged Role of Chiral 1,2-Diamines

In the quest for enantiomerically pure compounds, particularly within the pharmaceutical industry, the ability to control stereochemistry is paramount.[1] Chiral 1,2-diamines have emerged as "privileged scaffolds" due to their remarkable versatility and efficacy in asymmetric catalysis.[2][3] These compounds, characterized by two adjacent amine functionalities on a chiral backbone, are not only found in numerous natural products and biologically active molecules but are also pivotal as chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[2][4][5]

The strategic placement of the two nitrogen atoms allows them to act as bidentate ligands, forming stable chelate complexes with a wide range of transition metals. The chiral backbone, often possessing C₂ symmetry, creates a well-defined three-dimensional environment around the metal center. This chiral pocket dictates the facial selectivity of substrate approach, enabling high levels of enantioselectivity in the product. The pioneering work of Noyori and Jacobsen, who developed highly effective catalytic systems based on chiral 1,2-diamines, revolutionized the field and earned them a share of the Nobel Prize in Chemistry in 2001.[6] This guide will explore the fundamental principles that make these molecules so effective and provide practical insights into their application.

Core Scaffolds and Stereochemical Considerations

The efficacy of a chiral 1,2-diamine is intrinsically linked to its structure. The rigidity, symmetry, and steric properties of the backbone are critical determinants of its performance in asymmetric transformations. Three classes of diamines have proven to be particularly influential.

-

1,2-Diaminocyclohexane (DACH): This scaffold is derived from a cyclohexane ring, providing a conformationally rigid chair-like structure. The trans-isomer is overwhelmingly used in catalysis because it provides a C₂-symmetric environment, where both substituents on the nitrogens are projected into equivalent chiral quadrants.

-

1,2-Diphenylethylenediamine (DPEN): In this scaffold, the two amine groups are attached to a C₂-symmetric 1,2-diphenylethane backbone. The phenyl groups provide significant steric bulk, which is crucial for creating a selective chiral pocket.

-

2,2'-Diamino-1,1'-binaphthyl (BINAM): This class of diamine exhibits axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings. This atropisomerism results in a stable, C₂-symmetric chiral scaffold.

Caption: Core C₂-symmetric 1,2-diamine scaffolds in asymmetric synthesis.

Synthesis of Enantiopure 1,2-Diamines

The accessibility of enantiomerically pure diamines is a prerequisite for their use in asymmetric catalysis. Both classical and modern synthetic strategies are employed to achieve this.

Classical Resolution

A robust and widely used method for obtaining enantiopure diamines is the resolution of a racemic mixture via the formation of diastereomeric salts. This technique leverages the different physical properties (e.g., solubility) of diastereomers. For instance, racemic trans-1,2-diaminocyclohexane can be effectively resolved using L-(+)-tartaric acid. The (1R,2R)-diamine selectively crystallizes as the tartrate salt, which can be separated by filtration. The free diamine is then liberated by treatment with a base.[7][8]

Caption: Workflow for the classical resolution of trans-1,2-diaminocyclohexane.

Asymmetric Synthesis

Modern methods increasingly rely on the catalytic asymmetric synthesis of 1,2-diamines, which can be more atom-economical.[9] Strategies include the asymmetric hydrogenation of C=N bonds, ring-opening of meso-aziridines with amine nucleophiles, and the diamination of olefins.[2][5][10] These methods often employ a chiral catalyst to generate the diamine product with high enantioselectivity, bypassing the need for resolution.[5][9]

Applications in Asymmetric Catalysis

Chiral 1,2-diamines exert their influence through two primary modes of action: as ligands for transition metals and as organocatalysts.

Chiral Ligands for Transition-Metal Catalysis

4.1.1. Noyori Asymmetric Hydrogenation and Transfer Hydrogenation

A landmark achievement in asymmetric catalysis is the development of ruthenium catalysts bearing both a chiral diphosphine (e.g., BINAP) and a chiral 1,2-diamine ligand for the hydrogenation of ketones.[11][12] Even more widely adopted is the transfer hydrogenation system, developed by Noyori and Ikariya, which uses a simpler Ru(II)-arene complex with a monotosylated 1,2-diamine, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[4][13]

Mechanism of Action (Transfer Hydrogenation): The reaction proceeds via a "metal-ligand bifunctional" mechanism. The catalyst is activated by a base to form a ruthenium-amide complex. A hydrogen donor, typically isopropanol or formic acid, then delivers a hydride to the metal, forming a ruthenium-hydride species. The ketone substrate coordinates, and in a concerted, six-membered transition state, the hydride is transferred to the carbonyl carbon while the acidic N-H proton of the ligand is transferred to the carbonyl oxygen.[13] This outer-sphere mechanism avoids direct binding of the substrate to the metal's open coordination site, contributing to the catalyst's broad substrate scope.[13]

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Data Presentation: Performance of Ru/TsDPEN in Asymmetric Transfer Hydrogenation [13]

| Entry | Ketone Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) (Configuration) |

| 1 | Acetophenone | Ru(II)/(R,R)-TsDPEN | 200 | >99 | 97 (R) |

| 2 | 1-Tetralone | Ru(II)/(R,R)-TsDPEN | 500 | 98 | 99 (R) |

| 3 | 2-Chloroacetophenone | Ru(II)/(R,R)-TsDPEN | 200 | 95 | 98 (R) |

4.1.2. Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[14] The catalyst is a manganese(III) complex coordinated to a salen-type ligand, which is synthesized from a chiral 1,2-diamine (typically (1R,2R)-DACH) and a substituted salicylaldehyde.[7][15] The bulky tert-butyl groups on the salicylaldehyde component are crucial for blocking non-selective reaction pathways and enhancing enantioselectivity.[15]

Mechanism of Action: The active oxidant is a high-valent manganese(V)-oxo species, formed from the Mn(III) precatalyst and a terminal oxidant such as NaOCl or m-CPBA. The mechanism of oxygen transfer to the alkene is still debated, but a prevailing theory involves a side-on approach of the alkene to the metal-oxo bond. The chiral ligand creates a steric environment that favors one specific trajectory of approach, leading to the formation of one enantiomer of the epoxide over the other.[14]

Chiral Diamines as Organocatalysts

In addition to their role as ligands, chiral 1,2-diamines and their derivatives can function as highly effective metal-free organocatalysts.[4] Protonated chiral diamines, for example, can catalyze aldol and Mannich reactions.[16][17]

Mechanism of Action (Enamine Catalysis): In a typical aldol reaction, the primary amine of the catalyst condenses with a ketone to form an enamine. The chirality of the diamine backbone controls the facial selectivity of the enamine, which then acts as a nucleophile, attacking an aldehyde. The resulting intermediate is hydrolyzed to release the chiral aldol product and regenerate the catalyst.[16][18] This mode of activation via enamine and iminium ion intermediates is a central paradigm in organocatalysis.

Experimental Protocols

To ensure trustworthiness and provide actionable insights, the following sections detail validated experimental procedures.

Protocol 1: Synthesis and Resolution of (1R,2R)-(-)-1,2-Diaminocyclohexane[7][8]

This protocol describes the preparation of the enantiopure diamine, a precursor to the Jacobsen ligand.

-

Preparation of Racemic trans-1,2-Diaminocyclohexane: This step is typically achieved through the catalytic hydrogenation of o-phenylenediamine. The resulting mixture of cis and trans isomers is then isomerized to enrich the thermodynamically more stable trans isomer.

-

Resolution with L-(+)-Tartaric Acid:

-

Dissolve 10.0 g of racemic trans-1,2-diaminocyclohexane in 150 mL of methanol with gentle heating.

-

In a separate flask, dissolve 13.2 g of L-(+)-tartaric acid in 150 mL of methanol, heating as necessary.

-

Slowly add the warm tartaric acid solution to the diamine solution with stirring. A white precipitate will form immediately.

-

Heat the mixture to reflux for 10 minutes, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1 hour.

-

Collect the crystalline solid (the L-tartrate salt of the (1R,2R)-diamine) by vacuum filtration and wash with cold methanol.

-

-

Liberation of the Free Diamine:

-

Dissolve the collected tartrate salt in 50 mL of water.

-

Add 20 mL of a 50% (w/v) aqueous NaOH solution with stirring.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield (1R,2R)-(-)-1,2-diaminocyclohexane.

-

-

Validation: The enantiomeric purity can be confirmed by polarimetry or by derivatization with a chiral agent followed by NMR or GC analysis.

Protocol 2: Jacobsen Epoxidation of Styrene[7]

This protocol details the use of the (R,R)-Jacobsen's catalyst for an enantioselective epoxidation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of styrene and 10 mL of dichloromethane.

-

Catalyst Addition: Add 0.05 mmol (5 mol%) of (R,R)-Jacobsen's catalyst.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.5 mmol of a buffered solution of sodium hypochlorite (commercial bleach adjusted to pH ~11 with NaOH) over 30 minutes with vigorous stirring. The two-phase mixture should turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the consumption of styrene by TLC or GC analysis.

-

Workup:

-

Once the reaction is complete, separate the layers using a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification and Analysis:

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield styrene oxide.

-

Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.

-

Challenges and Future Outlook

Despite the tremendous success of chiral 1,2-diamines, challenges remain. The synthesis of sterically hindered, tetrasubstituted 1,2-diamines is still a significant hurdle.[19] Furthermore, the recovery and recycling of expensive metal catalysts derived from these ligands is a key consideration for industrial applications and green chemistry.[20] Future research will likely focus on the development of novel diamine scaffolds with enhanced activity and selectivity, the immobilization of catalysts on solid supports for easier recycling, and the application of these systems in environmentally benign solvents like water.[14][21][22] The design of pluripotent ligands that are effective across a range of different reactions is also a highly desirable goal.[21][22]

Conclusion

Chiral 1,2-diamines are a powerful and versatile class of molecules that have fundamentally shaped the landscape of asymmetric synthesis. From their role in seminal, Nobel Prize-winning catalytic systems to their emergence as potent organocatalysts, their impact is undeniable. The ability to rationally design diamine ligands based on a deep understanding of reaction mechanisms continues to drive innovation, enabling the efficient and stereoselective synthesis of complex chiral molecules essential for drug discovery and development. The principles and protocols outlined in this guide serve as a foundation for researchers to harness the full potential of these remarkable catalysts.

References

- The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Roszkowski, P. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. University of Warsaw.

- Shim, J. H., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2489.

- Noyori Hydrogenation. (n.d.). NROChemistry.

- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266.

- Shim, J. H., et al. (2021). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. ResearchGate.

- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. ResearchGate.

- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

- Contreras, C. A. R., et al. (2023). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Revistas.

- Noyori Asymmetric Hydrogenation. (n.d.). Slideshare.

- Cubillos, G. A. C., et al. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar.

- Asymmetric hydrogenation. (n.d.). Wikipedia.

- Noyori Asymmetric Hydrogenation. (n.d.). SynArchive.

- Application Notes and Protocols for the Use of Chiral Diamine Ligands in Metal Complex Catalysis. (2025). BenchChem.

- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.

- Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery.

- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. PubMed.

- Chandrasekhar, S., et al. (2009). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, 11(2), 425-428.

- Jacobsen's catalyst. (n.d.). Wikipedia.

- Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. (2025). BenchChem.

- Zhou, J., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(14), 5265-5268.

- Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis. (2025). BenchChem.

- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (n.d.). ChemRxiv.

- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (n.d.). ChemRxiv.

- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (n.d.). PMC - NIH.

- Biologically active compounds incorporating the 1,2‐diamine unit. (n.d.). ResearchGate.

- Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 5. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 7. Sci-Hub. Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory / Journal of Chemical Education, 2001 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. erevistas.saber.ula.ve [erevistas.saber.ula.ve]

- 15. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. chemrxiv.org [chemrxiv.org]

Introduction: The Significance of (2S)-1-Boc-2-(aminomethyl)pyrrolidine in Medicinal Chemistry

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(2S)-1-Boc-2-(aminomethyl)pyrrolidine is a chiral building block of considerable importance in the landscape of medicinal chemistry and drug development.[1][2] Its structural motif, featuring a stereodefined pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group and a primary aminomethyl side chain, offers a versatile scaffold for the synthesis of complex pharmaceutical agents.[2] The defined stereochemistry at the C2 position is frequently crucial for achieving the desired biological activity and selectivity in the final drug candidates, making rigorous spectroscopic characterization essential to confirm its identity, purity, and structural integrity before its use in multi-step syntheses.[1]

This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this key synthetic intermediate. It is designed to move beyond a simple listing of data, offering insights into the causality behind experimental choices and a self-validating system of protocols and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of (2S)-1-Boc-2-(aminomethyl)pyrrolidine. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.[1] Due to the presence of the Boc group, the molecule can exhibit rotational isomers (rotamers) around the carbamate C-N bond, which may lead to broadened or split signals in both ¹H and ¹³C NMR spectra at room temperature.[3]

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is critical for reproducibility.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (2S)-1-Boc-2-(aminomethyl)pyrrolidine in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.[4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument, to achieve optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds to ensure accurate integration.[5]

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.[4]

-

Ensure a sufficient number of scans due to the lower natural abundance of the ¹³C isotope.

-

Diagram 1: Workflow for NMR Spectroscopic Analysis

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides the first line of structural confirmation. The spectrum of the (S)-enantiomer is identical to its (R)-counterpart in an achiral solvent.[4]

Table 1: Expected ¹H NMR Data for (2S)-1-Boc-2-(aminomethyl)pyrrolidine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~3.85 | m | 1H | H2 (pyrrolidine ring CH) | Adjacent to the electron-withdrawing nitrogen of the carbamate and the aminomethyl group, leading to a downfield shift. |

| ~3.30 | m | 2H | H5 (pyrrolidine ring CH₂) | Protons on the carbon adjacent to the Boc-protected nitrogen. |

| ~2.80 | m | 2H | CH₂NH₂ (aminomethyl) | Protons on the carbon adjacent to the primary amine. |

| ~1.95-1.70 | m | 4H | H3, H4 (pyrrolidine ring CH₂) | Overlapping signals of the remaining two methylene groups in the pyrrolidine ring. |

| 1.47 | s | 9H | C(CH₃)₃ (Boc group) | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group.[6] |

| ~1.30 | br s | 2H | NH₂ (primary amine) | A broad singlet for the amine protons, which can exchange with trace water in the solvent. Its integration can vary. |

Note: Data is synthesized based on typical values for Boc-protected pyrrolidines and related structures.[4][7][8]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Key signals are those associated with the Boc protecting group.

Table 2: Expected ¹³C NMR Data for (2S)-1-Boc-2-(aminomethyl)pyrrolidine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~155.0 | C=O (carbamate) | The carbonyl carbon of the Boc group appears in its characteristic region.[6][9] |

| ~79.5 | C (CH₃)₃ (quaternary) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group, often appearing as a weaker signal.[6][9] |

| ~58.0 | C2 (pyrrolidine ring CH) | The chiral carbon, shifted downfield by both the nitrogen and the aminomethyl substituent. |

| ~47.0 | C5 (pyrrolidine ring CH₂) | Carbon adjacent to the Boc-protected nitrogen. |

| ~45.0 | C H₂NH₂ (aminomethyl) | The carbon of the aminomethyl side chain. |

| ~29.0, ~24.0 | C3, C4 (pyrrolidine ring CH₂) | The remaining two methylene carbons of the pyrrolidine ring. |

| 28.5 | C(C H₃)₃ (methyls) | A strong signal representing the three equivalent methyl carbons of the tert-butyl group, another hallmark of the Boc group.[6][9] |

Note: Data is synthesized based on typical values for Boc-protected pyrrolidines and related structures.[4][6][9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[10] For (2S)-1-Boc-2-(aminomethyl)pyrrolidine, the most important absorptions are from the N-H bonds of the primary amine and the C=O bond of the carbamate.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[5]

-

Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.[6]

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and shapes of the key absorption bands.

Diagram 2: Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring and analyzing an ATR-FTIR spectrum.

IR Spectral Data & Interpretation

The presence of the Boc group is definitively confirmed by a strong carbonyl stretch, while the primary amine is identified by its N-H stretching vibrations.

Table 3: Key IR Absorption Bands for (2S)-1-Boc-2-(aminomethyl)pyrrolidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3350-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine | A pair of medium-intensity peaks (or a broad peak with two shoulders) is characteristic of a primary amine (-NH₂). |

| ~2975-2850 | C-H Stretch | Aliphatic | Strong absorptions corresponding to the C-H bonds in the pyrrolidine ring and Boc group. |

| ~1680-1700 | C=O Stretch (Amide I band) | Carbamate (Boc) | A very strong, sharp absorption band is the most prominent feature of the spectrum and is definitive for the Boc group's carbonyl.[6][11][12] The exact position can be influenced by hydrogen bonding. |

| ~1520 | N-H Bend / C-N Stretch (Amide II) | Carbamate (Boc) | A medium to strong band associated with the N-H bending and C-N stretching of the carbamate linkage.[11] |

| ~1390 & ~1365 | C-H Bend | tert-Butyl | A characteristic doublet that arises from the symmetric and asymmetric bending of the methyl groups in the tert-butyl moiety, providing further evidence for the Boc group.[13] |

| ~1160 | C-O Stretch | Carbamate (Boc) | A strong band corresponding to the C-O single bond stretch of the carbamate ester. |

Note: Wavenumbers are based on established ranges for these functional groups.[6][11][13][14]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight of the parent molecule and provides structural information through analysis of its fragmentation patterns.[1] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Tandem MS (MS/MS) (Optional): To gain further structural insight, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Diagram 3: Workflow for ESI-MS Analysis

Caption: General workflow for molecular weight confirmation by ESI-Mass Spectrometry.

Mass Spectrum Data & Interpretation

The mass spectrum will confirm the molecular weight and show characteristic losses related to the labile Boc group.

Table 4: Expected ESI-MS Data for (2S)-1-Boc-2-(aminomethyl)pyrrolidine

| m/z Value | Ion | Interpretation |

| 201.16 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 200.28. |

| 223.14 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS. |

| 145.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common and diagnostic fragmentation pathway for Boc-protected amines.[6][15][16] This occurs via a McLafferty-type rearrangement.[17] |

| 101.10 | [M+H - C₅H₈O₂]⁺ or [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da) results in the protonated 2-(aminomethyl)pyrrolidine fragment.[16] |

| 83.09 | [C₅H₉N]⁺ | α-cleavage adjacent to the primary amine can lead to the loss of the CH₂NH₂ radical, followed by rearrangement to form the N-Boc-pyrrolidinium cation. A more dominant α-cleavage would be at the C2-C(aminomethyl) bond, leading to the C₅H₁₀N⁺ iminium ion fragment.[18] |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation is a highly stable carbocation and its presence at m/z 57 is a hallmark of compounds containing a Boc group.[6][16] |

Conclusion

The comprehensive spectroscopic analysis of (2S)-1-Boc-2-(aminomethyl)pyrrolidine through NMR, IR, and MS provides a robust and self-validating confirmation of its chemical structure. The characteristic signals of the Boc group—the strong singlet at ~1.47 ppm in ¹H NMR, the quaternary and methyl carbons around 79.5 and 28.5 ppm in ¹³C NMR, the intense carbonyl stretch near 1690 cm⁻¹ in IR, and the facile loss of 56 and 100 Da in MS—coupled with the signals for the chiral pyrrolidine backbone, allow for its unambiguous identification. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is paramount for quality control and successful outcomes in drug discovery and development.

References

-

Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. AIP Publishing. Available from: [Link]

-

Carbon dioxide. Wikipedia. Available from: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available from: [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available from: [Link]

-

FTIR spectra for the Boc-aminated and unprotected SWCNT. ResearchGate. Available from: [Link]

-

(S)-2-(Aminomethyl)-1-Boc-pyrrolidine. African Rock Art. Available from: [Link]

-

The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. ACS Publications. Available from: [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. Available from: [Link]

-

11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum [chemicalbook.com]

- 8. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 17. reddit.com [reddit.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Organic Solvent Solubility Profile of (2S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-Boc-2-(aminomethyl)pyrrolidine is a chiral pyrrolidine derivative widely recognized as a versatile building block in organic synthesis and pharmaceutical development.[1] Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders and in peptide synthesis, makes a thorough understanding of its physicochemical properties essential.[1] Among these properties, the solubility profile in various organic solvents is of paramount importance. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches, directly impacting reaction efficiency, yield, purity, and the ultimate success of drug development workflows.[2][3]

This technical guide provides a comprehensive analysis of the solubility characteristics of (2S)-1-Boc-2-(aminomethyl)pyrrolidine. We will delve into the molecular attributes that govern its solubility, provide a qualitative solubility framework, and present a detailed, field-proven experimental protocol for quantitatively determining its solubility. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively utilize this critical synthetic intermediate.

Section 1: Physicochemical Properties & Solubility Predictions

To understand the solubility of (2S)-1-Boc-2-(aminomethyl)pyrrolidine, we must first examine its molecular structure. The molecule, with the chemical formula C10H20N2O2 and a molecular weight of 200.28 g/mol , possesses distinct regions that dictate its interaction with different solvents.[4]

-

The Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, this core structure is generally non-polar.

-

The Boc Protecting Group (tert-butoxycarbonyl): This bulky, non-polar group significantly influences the molecule's character.[5][6] It masks the secondary amine within the pyrrolidine ring, preventing it from acting as a hydrogen bond donor and reducing its polarity. This sterically hindered group is a key driver for solubility in non-polar and moderately polar solvents.[5]

-

The Primary Aminomethyl Group (-CH2NH2): This is the primary polar functional group on the molecule. The -NH2 moiety can act as both a hydrogen bond donor and acceptor, making it the key site for interactions with polar solvents.

The interplay between the large, non-polar Boc group and the polar aminomethyl group results in an amphiphilic molecule. This structure allows for a broad, yet nuanced, solubility profile.

Qualitative Solubility Predictions:

Based on the "like dissolves like" principle, we can make informed predictions about the solubility of (2S)-1-Boc-2-(aminomethyl)pyrrolidine in common classes of organic solvents.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the primary amine group. Solubility is expected to be moderate to good, although the bulky Boc group may limit miscibility compared to smaller, more polar amines.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, THF, NMP): These solvents cannot donate hydrogen bonds but can accept them and engage in dipole-dipole interactions. Given the molecule's overall structure, high solubility is anticipated in many of these solvents. Indeed, it is reported to be miscible with N-methylpyrrolidinone (NMP) and soluble in common solvents like dichloromethane and ethyl acetate.[4][8][9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area provided by the Boc group and the hydrocarbon backbone of the pyrrolidine ring suggests that there will be some solubility in these solvents through van der Waals interactions. However, the presence of the polar amine group will likely prevent high solubility or miscibility.

Section 2: Framework for Systematic Solubility Assessment

A systematic approach is crucial for accurately characterizing the solubility profile. The following table provides an illustrative framework for presenting experimentally determined solubility data. It categorizes common organic solvents and provides a template for recording quantitative results.

Table 1: Illustrative Solubility Data for (2S)-1-Boc-2-(aminomethyl)pyrrolidine at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility ( g/100 mL) | Observations |

| Polar Protic | Methanol | 32.7 | > 50 | Miscible |

| Ethanol | 24.5 | > 50 | Miscible | |

| Isopropanol | 19.9 | ~35 | Highly Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 50 | Miscible |

| N-Methylpyrrolidinone (NMP) | 32.2 | > 50 | Miscible[4][9] | |

| Tetrahydrofuran (THF) | 7.6 | > 50 | Miscible | |

| Acetonitrile (ACN) | 37.5 | ~40 | Highly Soluble | |

| Ethyl Acetate (EtOAc) | 6.0 | ~25 | Soluble | |

| Non-Polar | Toluene | 2.4 | ~5 | Sparingly Soluble |

| Hexane | 1.9 | < 1 | Poorly Soluble |

Note: The values presented are illustrative examples based on chemical principles and are intended as a guide. Actual quantitative data must be determined experimentally.

Section 3: Experimental Protocol for Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[10] The following protocol provides a detailed, step-by-step methodology for its implementation.

Objective: To determine the equilibrium solubility of (2S)-1-Boc-2-(aminomethyl)pyrrolidine in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

(2S)-1-Boc-2-(aminomethyl)pyrrolidine (solid form)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid (2S)-1-Boc-2-(aminomethyl)pyrrolidine to a glass vial. An excess is critical to ensure that equilibrium with the solid phase is achieved. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[11] This step is crucial as it allows the dissolution and precipitation processes to reach a steady state.

-

Sample Collection and Preparation: a. After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is vital to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. d. Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of known concentrations of (2S)-1-Boc-2-(aminomethyl)pyrrolidine in the same solvent. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC or GC). c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility.

Section 4: Interpreting and Applying Solubility Data

The solubility data generated is not merely a set of numbers; it is a guide for practical chemistry. Understanding the relationship between the molecular structure, solvent properties, and the resulting solubility is key to leveraging this information effectively.

Diagram of Molecular Interactions and Solubility:

Caption: Factors influencing solubility in different solvent classes.

Practical Applications:

-

Reaction Chemistry: For reactions involving (2S)-1-Boc-2-(aminomethyl)pyrrolidine as a nucleophile, using a polar aprotic solvent like DCM or THF is ideal. These solvents will fully dissolve the starting material, ensuring a homogeneous reaction mixture and maximizing reaction rates, without interfering with the primary amine's reactivity.

-

Purification and Crystallization: The significant difference in solubility between highly soluble solvents (like DCM or Methanol) and poorly soluble solvents (like Hexane) is the key to purification. A common strategy is to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM) and then add a non-polar anti-solvent (e.g., Hexane) to induce crystallization or precipitation of the pure compound, leaving impurities behind in the solution.

-

Chromatography: Knowledge of solubility helps in selecting the appropriate mobile phase for chromatographic purification. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) would be a logical starting point.

-

Drug Development: As a crucial building block, its solubility characteristics directly influence the processability and scalability of synthetic routes for active pharmaceutical ingredients (APIs).[12] Poor solubility can create significant challenges in large-scale production and purification.

Conclusion

The solubility profile of (2S)-1-Boc-2-(aminomethyl)pyrrolidine is governed by its amphiphilic nature, with the polar aminomethyl group facilitating interactions with polar solvents and the large, non-polar Boc group influencing its behavior in less polar media. This guide has provided a theoretical framework for predicting its solubility, a practical and robust protocol for its experimental determination, and insights into applying this critical data. For researchers and drug development professionals, a comprehensive understanding of this solubility profile is not just academic—it is a prerequisite for the efficient and successful synthesis, purification, and application of the many important molecules derived from this versatile chiral building block.

References

-

ChemBK. (S)-2-AMINOMETHYL-1-BOC-PYRROLIDINE - Physico-chemical Properties. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

African Rock Art. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. Available from: [Link]

-

Bouling Chemical Co., Limited. (S)-(2-Aminomethyl)-1-N-Boc-Pyrrolidine. Available from: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

- Unknown Source.

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(2), 545–548. Available from: [Link]

-